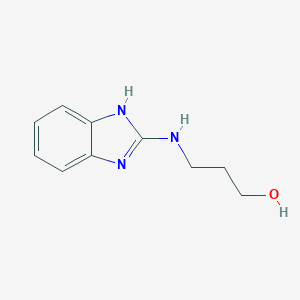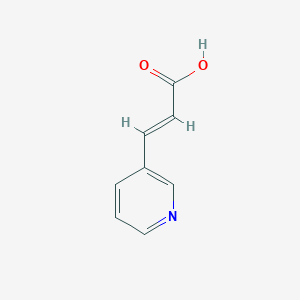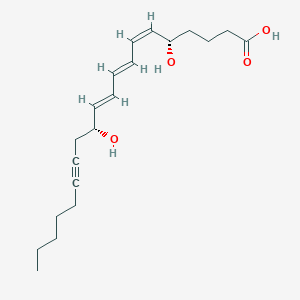
5-氯-2-硝基苯胺
描述
Synthesis Analysis
The synthesis of compounds related to 5-Chloro-2-nitroaniline involves multiple steps including oxidation, etherification, reduction, alkylation, and further oxidation processes. A notable synthesis approach yielded N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline from 2,5-dichloronitrobenzene with a total yield of 75%, showcasing the method's convenience and feasibility (Liu Deng-cai, 2008).
Molecular Structure Analysis
Spectral investigations including FTIR, FT-Raman, UV, NMR, and quantum chemical calculations have been conducted on compounds similar to 5-Chloro-2-nitroaniline to understand their structural, spectroscopic, and electronic properties. These studies provide insights into the molecule's vibrational analysis, electronic transitions, and molecular electrostatic potential (MESP), highlighting its potential as a nonlinear optical material (R. Meenakshi, 2017).
Chemical Reactions and Properties
Research on 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, demonstrates its utility as a multireactive building block for heterocyclic oriented synthesis. This capability facilitates the preparation of various nitrogenous heterocycles, underlining the compound's versatility in synthesizing diverse chemical structures (Soňa Křupková et al., 2013).
Physical Properties Analysis
The solubility of 2-Chloro-5-nitroaniline in various solvents increases with temperature, with solubility order in different solvents providing critical data for its processing and application in chemical syntheses. The solubility data have been accurately modeled using equations and thermodynamic models to predict its behavior in different solvent systems (R. Xu & Jian Wang, 2019).
Chemical Properties Analysis
Kinetic studies of reactions involving chloro-nitropyridines have shed light on the nucleophilic substitution mechanisms, offering insights into the reactivity and stability of the nitro group in positions influenced by chloro substituents. These findings are crucial for understanding the chemical behavior and potential reactivity pathways of 5-Chloro-2-nitroaniline and its derivatives (Ezzat A. Hamed, 1997).
科学研究应用
癌症治疗药物的开发
5-氯-2-硝基苯胺在癌症治疗药物的开发中发挥了重要作用。它被用于靶向致癌miRNA,这些miRNA是基因表达的关键调节因子,与多种癌症有关。 通过抑制细胞增殖,它在开发新的癌症治疗方法方面显示出前景 .
HIV-1抑制剂
该化合物还在合成有效的HIV-1复制抑制剂方面找到了应用。 它在医学研究中的作用非常重要,为治疗HIV-1提供潜在的进步 .
索拉非尼类似物的合成
在药物研究中,5-氯-2-硝基苯胺是合成索拉非尼类似物的关键构建块。 这些类似物对HeLa和MCF-7癌细胞系显示出细胞毒活性,表明它在开发新型抗癌药物中的重要性 .
非线性光学材料
该化合物已被研究作为潜在的非线性光学材料。 这种应用特别适用于电光器件,其中材料的特性可用于提高性能 .
化学合成中间体
由于具有强吸电子基团,5-氯-2-硝基苯胺在各种化学反应中具有很高的反应活性。 这使其成为合成药物和染料的宝贵中间体 .
环境影响研究
虽然它不是研究中的直接应用,但了解5-氯-2-硝基苯胺的环境影响至关重要。 它对人类和水生生物的毒性需要进行研究,以确保安全的操作和处置实践 .
作用机制
Target of Action
5-Chloro-2-nitroaniline has shown promise in medical research, particularly in the development of cancer therapeutics . The primary targets of this compound are oncogenic microRNAs (miRNAs) . MiRNAs are small non-coding RNAs that play crucial roles in the regulation of gene expression and have been implicated in various diseases, including cancer .
Mode of Action
The compound interacts with its targets, the oncogenic miRNAs, and inhibits cell proliferation . This interaction results in changes at the molecular level that can lead to the suppression of cancer cell growth .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of sorafenib analogues . Sorafenib is a kinase inhibitor used for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine-resistant advanced thyroid carcinoma .
Result of Action
5-Chloro-2-nitroaniline demonstrates cytotoxic activity against HeLa and MCF-7 cancer cell lines . This suggests that the compound’s action at the molecular and cellular levels could potentially lead to the death of cancer cells .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-nitroaniline can be influenced by various environmental factors. For instance, the compound is sensitive to light and heat , which means that its storage and handling conditions could potentially affect its activity. Furthermore, the compound is highly toxic and poses significant risks to human health and the environment , which necessitates careful handling and disposal practices.
安全和危害
5-Chloro-2-nitroaniline is a highly toxic and hazardous chemical compound that poses significant risks to human health and the environment . The compound is fatal if swallowed, inhaled or in contact with skin . Even prolonged or repeated exposure to this substance may cause damage to internal organs .
生化分析
Biochemical Properties
5-Chloro-2-nitroaniline is notable for its strong electron-withdrawing groups, namely the chlorine and nitro substituents . These electron-withdrawing groups enhance its reactivity in various chemical reactions, making it a useful intermediate in pharmaceutical and dye synthesis . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Cellular Effects
In the context of cancer research, 5-Chloro-2-nitroaniline has shown promise in developing cancer therapeutics by targeting oncogenic miRNAs and inhibiting cell proliferation . Additionally, 5-Chloro-2-nitroaniline has been utilized in the synthesis of potent inhibitors of HIV-1 replication .
Molecular Mechanism
The molecular mechanism of 5-Chloro-2-nitroaniline involves a multi-step process including acylation, nitrification, and hydrolysis . The acylation of 3-chloroaniline with formic acid in organic solvents yields an intermediate product, which is then nitrified using nitric acid and acetic anhydride to introduce the nitro group . Subsequent hydrolysis with sodium hydroxide converts the nitro group to an amino group, resulting in the desired compound .
Temporal Effects in Laboratory Settings
5-Chloro-2-nitroaniline is sensitive to light and heat . Prolonged exposure to light or elevated temperatures can result in degradation or decomposition of the compound, leading to changes in its properties . Specific long-term effects on cellular function observed in in vitro or in vivo studies are not mentioned in the available literature.
属性
IUPAC Name |
5-chloro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWXYZBQDNFULS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167604 | |
| Record name | 5-Chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1635-61-6 | |
| Record name | 5-Chloro-2-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1635-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/656XJM4CON | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-](/img/structure/B48579.png)
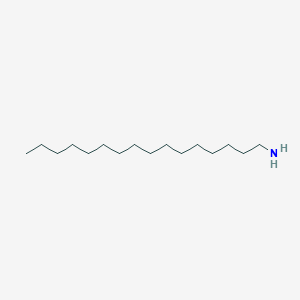
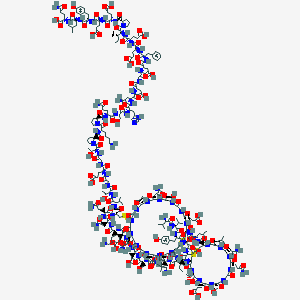

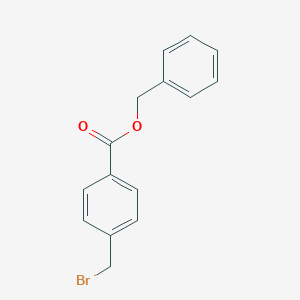
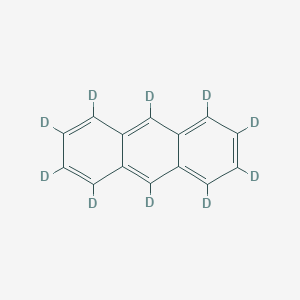
![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)

